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molecular formula C8H12O3 B8534064 (1,1-Dimethylprop-2-ynyloxy)acetic acid methyl ester

(1,1-Dimethylprop-2-ynyloxy)acetic acid methyl ester

Cat. No. B8534064
M. Wt: 156.18 g/mol
InChI Key: NAMMZQHTZNMORF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06538004B2

Procedure details

A mechanically stirred suspension of sodium hydride (60% dispersion in mineral oil, 10.0 g, 0.25 mol) in THF (170 mL) at 0° C. under N2 gas was treated with 2-methyl)-3-butyn-2-ol (29.1 mL, 0.30 mol) in THF (70 mL) dropwise. After stirring at 0° C. for 1 hour, the reaction mixture was treated with methyl bromoacetate (35.5 mL, 0.38 mol) in THF (100 mL). After stirring at ambient temperature overnight, the mixture was quenched into 1 M HCl (300 mL) and extracted with ethyl acetate (3×300 mL). The organic layers were combined, dried over Na2SO4, and concentrated to half the volume. The residue was distilled by vacuum distillation (bp. 118-120° C./20 mmHg) to provide the tittle compound (10.0 g). 1H NMR (CDCl3) δ 1.52 (s, 6H), 2.47 (s, 1H), 3.77 (s, 3H), 4.25 (s, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
29.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
35.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][CH:4]([OH:7])[C:5]#[CH:6].Br[CH2:9][C:10]([O:12][CH3:13])=[O:11].[CH2:14]1COCC1>>[CH3:13][O:12][C:10](=[O:11])[CH2:9][O:7][C:4]([CH3:14])([CH3:3])[C:5]#[CH:6] |f:0.1|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
170 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
29.1 mL
Type
reactant
Smiles
CC(C#C)O
Name
Quantity
70 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
35.5 mL
Type
reactant
Smiles
BrCC(=O)OC
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at ambient temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the mixture was quenched into 1 M HCl (300 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to half the volume
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled by vacuum distillation (bp. 118-120° C./20 mmHg)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(COC(C#C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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